2-(piperidin-4-yl)-4-(trifluoromethyl)pyrimidine hydrochloride
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Overview
Description
2-(piperidin-4-yl)-4-(trifluoromethyl)pyrimidine hydrochloride is a heterocyclic compound that contains both a pyrimidine ring and a piperidine ring. The trifluoromethyl group attached to the pyrimidine ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-4-yl)-4-(trifluoromethyl)pyrimidine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that facilitate the substitution reaction.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with the pyrimidine intermediate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-4-yl)-4-(trifluoromethyl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(piperidin-4-yl)-4-(trifluoromethyl)pyrimidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(piperidin-4-yl)-4-(trifluoromethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, leading to modulation of biological pathways. The piperidine ring may contribute to its overall pharmacokinetic properties, such as absorption and distribution.
Comparison with Similar Compounds
Similar Compounds
- 2-(piperidin-4-yl)-5-(trifluoromethyl)pyrimidine hydrochloride
- 2-(piperidin-4-yl)-4-(difluoromethyl)pyrimidine hydrochloride
- 2-(piperidin-4-yl)-4-(trifluoromethyl)quinoline hydrochloride
Uniqueness
2-(piperidin-4-yl)-4-(trifluoromethyl)pyrimidine hydrochloride is unique due to the specific positioning of the trifluoromethyl group on the pyrimidine ring, which significantly influences its chemical and biological properties. This unique structure may result in distinct pharmacological activities compared to similar compounds.
Properties
CAS No. |
2751615-39-9 |
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Molecular Formula |
C10H13ClF3N3 |
Molecular Weight |
267.7 |
Purity |
95 |
Origin of Product |
United States |
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